1-(Benzyloxy)-7-hydroxynon-2-YN-4-one
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Overview
Description
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one is an organic compound characterized by its unique structure, which includes a benzyloxy group, a hydroxyl group, and a non-2-yn-4-one backbone
Preparation Methods
The synthesis of 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Alkyne Formation: The non-2-yn-4-one backbone can be constructed using alkyne formation reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective oxidation reactions, such as the use of Jones reagent or PCC (Pyridinium chlorochromate).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Dess-Martin periodinane.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and cellular signaling pathways.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one can be compared with similar compounds, such as:
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: This compound also contains a benzyloxy group and is used in similar synthetic applications.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound features a benzyloxy group and a triazole ring, making it useful in antifungal applications.
Benzyl-protected phenols: These compounds have a benzyloxy group protecting the phenol, used in various organic synthesis reactions.
Properties
CAS No. |
826994-54-1 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
7-hydroxy-1-phenylmethoxynon-2-yn-4-one |
InChI |
InChI=1S/C16H20O3/c1-2-15(17)10-11-16(18)9-6-12-19-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,10-13H2,1H3 |
InChI Key |
SGLOXCVQDVFWOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)C#CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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